molecular formula C14H19IO B8173994 1-(2-Cyclohexylethoxy)-2-iodobenzene

1-(2-Cyclohexylethoxy)-2-iodobenzene

Cat. No.: B8173994
M. Wt: 330.20 g/mol
InChI Key: CCZRJDZDECALPE-UHFFFAOYSA-N
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Description

1-(2-Cyclohexylethoxy)-2-iodobenzene is an aromatic ether derivative featuring a 2-iodophenyl backbone substituted with a 2-cyclohexylethoxy group. This compound belongs to the broader class of 2-iodobenzene derivatives, which are widely utilized in organic synthesis due to the reactivity of the iodine atom in cross-coupling reactions, cyclization processes, and heterocycle formation .

Properties

IUPAC Name

1-(2-cyclohexylethoxy)-2-iodobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19IO/c15-13-8-4-5-9-14(13)16-11-10-12-6-2-1-3-7-12/h4-5,8-9,12H,1-3,6-7,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCZRJDZDECALPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCOC2=CC=CC=C2I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19IO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Cyclohexylethoxy)-2-iodobenzene typically involves the reaction of 2-iodophenol with 2-cyclohexylethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:

2-Iodophenol+2-Cyclohexylethyl bromideK2CO3,DMF,RefluxThis compound\text{2-Iodophenol} + \text{2-Cyclohexylethyl bromide} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}, \text{Reflux}} \text{this compound} 2-Iodophenol+2-Cyclohexylethyl bromideK2​CO3​,DMF,Reflux​this compound

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired product in high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Cyclohexylethoxy)-2-iodobenzene can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction Reactions: The compound can be reduced to remove the iodine atom or alter the cyclohexylethoxy group.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide, typically in polar aprotic solvents like DMF or DMSO.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide in acidic conditions can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products:

    Substitution Reactions: Products include derivatives with different substituents replacing the iodine atom.

    Oxidation Reactions: Products include oxidized forms with additional functional groups like hydroxyl or carbonyl groups.

    Reduction Reactions: Products include deiodinated compounds or modified cyclohexylethoxy groups.

Scientific Research Applications

1-(2-Cyclohexylethoxy)-2-iodobenzene has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(2-Cyclohexylethoxy)-2-iodobenzene exerts its effects depends on the specific reactions it undergoes. For example, in substitution reactions, the iodine atom acts as a leaving group, allowing nucleophiles to attack the benzene ring. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 1-(2-cyclohexylethoxy)-2-iodobenzene with structurally related 2-iodobenzene derivatives:

Compound Name Substituent Molecular Formula Molecular Weight Key Features
This compound 2-Cyclohexylethoxy C₁₄H₁₇IO 344.19* Bulky cyclohexylethyl chain; high lipophilicity; steric hindrance at iodine
1-(Benzyloxy)-2-iodobenzene Benzyloxy C₁₃H₁₁IO 326.13 Aromatic benzyl group; moderate steric bulk; versatile in coupling reactions
1-Ethoxy-2-iodobenzene Ethoxy C₈H₉IO 248.07 Small alkoxy group; high reactivity in electrophilic substitutions
1-(Cyclohexyloxy)-2-iodobenzene Cyclohexyloxy C₁₂H₁₅IO 302.15 Cyclohexyl group; moderate steric effects; used in radical cyclization
1-(But-2-yn-1-yloxy)-2-iodobenzene Propargyloxy C₁₀H₇IO 294.07 Alkyne functionality; suitable for click chemistry or cycloadditions

*Calculated based on structural analogs.

Physicochemical Properties

  • Solubility : Bulkier substituents (e.g., cyclohexylethoxy) reduce water solubility compared to smaller groups (ethoxy) .
  • Reactivity : The iodine atom in 1-(benzyloxy)-2-iodobenzene participates efficiently in Pd-catalyzed arylallylation (), while steric hindrance in cyclohexylethoxy derivatives may slow reaction kinetics .
  • Thermal Stability : Cyclohexyl-containing derivatives exhibit higher thermal stability due to rigid cyclic structures .

Research Findings and Challenges

Key Research Insights

  • Steric Effects : Bulky substituents (e.g., cyclohexylethoxy) reduce yields in coupling reactions compared to smaller groups (e.g., ethoxy) .
  • Solvent Compatibility : Sym-trimethylbenzene is preferred for intramolecular cyclization of bulky 2-iodobenzene derivatives .
  • Yield Optimization : Microwave-assisted synthesis or elevated temperatures may improve reaction efficiency for sterically hindered compounds .

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